

THZ-P1-2 solubility in DMSO versus aqueous solutions

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Compound of Interest

Compound Name: THZ-P1-2

Cat. No.: B2764904

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Navigating THZ-P1-2 Solubility: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of **THZ-P1-2** in DMSO and aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Solubility Data at a Glance

The solubility of **THZ-P1-2** varies between different solvents. The following table summarizes the quantitative solubility data for **THZ-P1-2**.

Solvent	Solubility	Molar Concentration (approx.)	Notes
DMSO	10 mg/mL[1]	18.81 mM[1]	Moisture-absorbing; use fresh DMSO for best results.[1]
DMSO	80 mg/mL[2]	150.49 mM[2]	Sonication is recommended to aid dissolution.[2]
DMSO	100 mg/mL[3]	188.11 mM[3]	Ultrasonic assistance may be necessary.[3]
Water	Insoluble[1]	-	Not recommended as a primary solvent.
Ethanol	Insoluble[1]	-	Not recommended as a primary solvent.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	≥ 2.5 mg/mL[4]	4.70 mM[4]	Forms a clear solution suitable for in vivo use.[4]
10% DMSO + 90% (20% SBE-β-CD in Saline)	25 mg/mL[4]	47.03 mM[4]	Forms a suspended solution; sonication is needed.[4]
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL[4]	4.70 mM[4]	Forms a clear solution.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Our support team has compiled answers to common questions and issues encountered when working with **THZ-P1-2**.

Q1: My **THZ-P1-2** is not fully dissolving in DMSO. What should I do?

A1: First, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce solubility.[1] If solubility issues persist, gentle warming and/or sonication can help facilitate dissolution.[2][4] If precipitation occurs, heating and/or sonication are also recommended.[4]

Q2: Can I dissolve **THZ-P1-2** directly in aqueous buffers like PBS?

A2: No, **THZ-P1-2** is insoluble in water and other aqueous solutions.[1] To prepare an aqueous working solution, first, dissolve the compound in DMSO to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium.

Q3: How should I prepare **THZ-P1-2** for in vivo animal studies?

A3: For in vivo administration, a co-solvent system is necessary. A common formulation involves first dissolving **THZ-P1-2** in DMSO and then diluting it with other vehicles such as PEG300, Tween-80, and saline or corn oil to create a stable solution or suspension.[1][2][4] Refer to the table above for specific formulations.

Q4: How should I store my **THZ-P1-2** stock solution?

A4: Aliquot your stock solution to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO can be kept at -80°C for up to a year or -20°C for one month.[1][4]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a commonly used 10 mM stock solution of **THZ-P1-2**.

Materials:

- **THZ-P1-2** powder (Molecular Weight: 531.61 g/mol)
- Anhydrous DMSO
- Vortex mixer

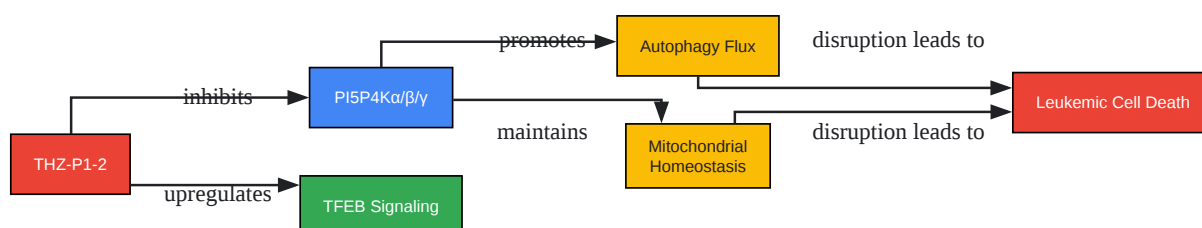
- Sonicator (optional)
- Sterile microcentrifuge tubes

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.32 mg of **THZ-P1-2**.
- Weigh the compound: Carefully weigh out the calculated mass of **THZ-P1-2** powder and place it into a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
- Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for several minutes until it becomes clear.
- Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

THZ-P1-2 Mechanism of Action

THZ-P1-2 is a selective and potent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K).^{[2][4][5]} It covalently binds to cysteine residues on a disordered loop of PI5P4K $\alpha/\beta/\gamma$, leading to irreversible inhibition of the kinase.^{[1][5]} This inhibition disrupts autophagy, an essential cellular process for degrading and recycling cellular components, and leads to the upregulation of Transcription Factor EB (TFEB) signaling.^{[4][6]} The disruption of autophagy and mitochondrial homeostasis contributes to its anti-leukemic activity.^{[2][7][8]}

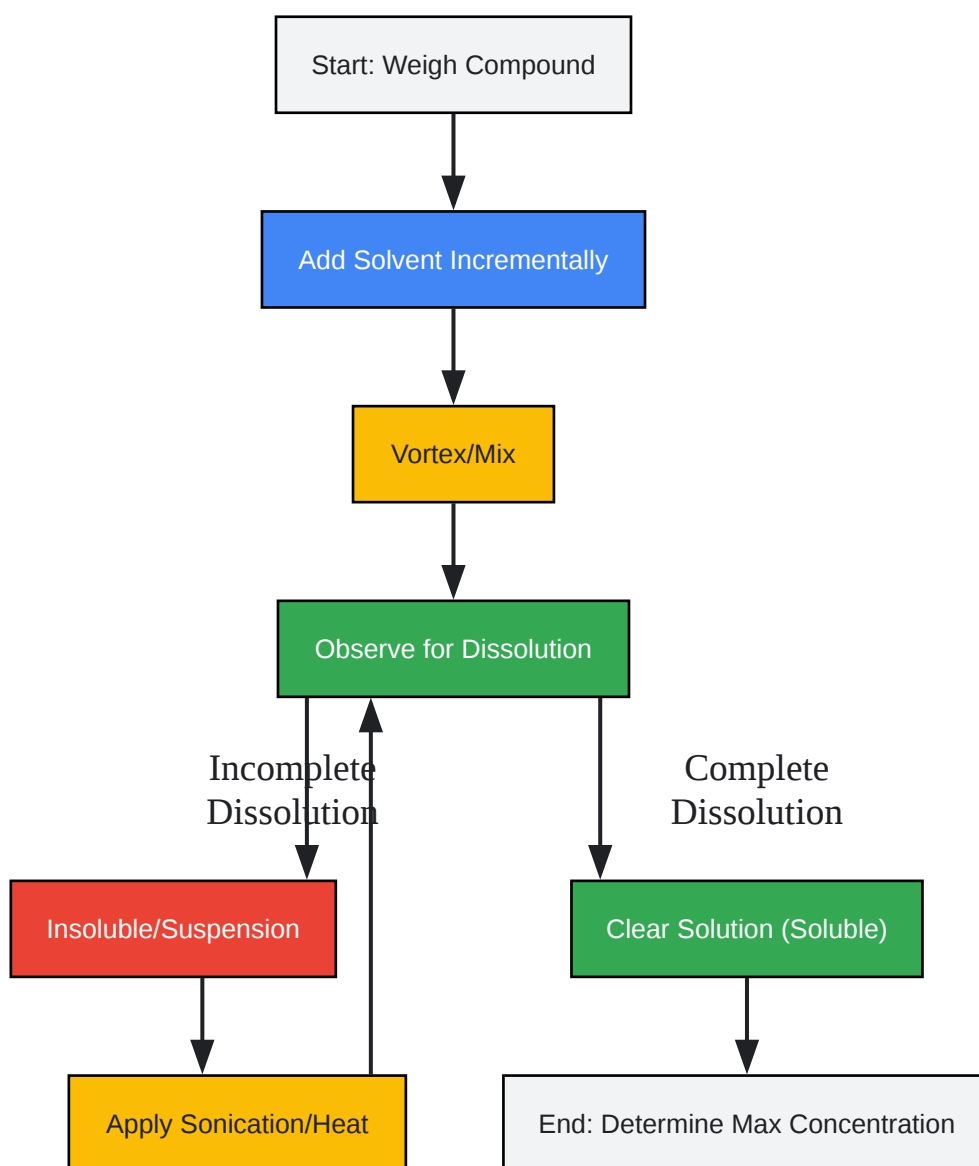


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Caption: **THZ-P1-2** inhibits PI5P4K, disrupting autophagy and mitochondrial homeostasis, leading to leukemic cell death.

Experimental Workflow for Solubility Assessment

The following diagram outlines a general workflow for assessing the solubility of a compound like **THZ-P1-2**.



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Caption: A stepwise workflow for determining the solubility of a chemical compound in a given solvent.

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